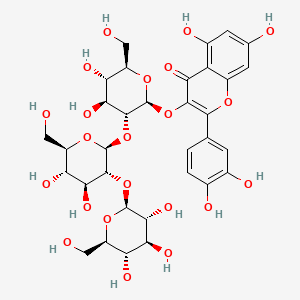

Quercetin 3-sophorotrioside

Description

Structure

2D Structure

Properties

Molecular Formula |

C33H40O22 |

|---|---|

Molecular Weight |

788.7 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C33H40O22/c34-6-15-19(41)23(45)26(48)31(50-15)54-29-24(46)20(42)17(8-36)52-33(29)55-30-25(47)21(43)16(7-35)51-32(30)53-28-22(44)18-13(40)4-10(37)5-14(18)49-27(28)9-1-2-11(38)12(39)3-9/h1-5,15-17,19-21,23-26,29-43,45-48H,6-8H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,29-,30-,31+,32+,33+/m1/s1 |

InChI Key |

IQBMWEYFKNVACH-MEBVLIOMSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |

Synonyms |

5,7-dihydroxy-3-(beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranosyl)-2-(3,4-dihydroxyphenyl)-4H-1-benzopyran-4-one (quercetin 3-sophorotrioside) quercetin 3-sophorotrioside |

Origin of Product |

United States |

Advanced Methodologies for Isolation, Extraction, and Purification of Quercetin 3 Sophorotrioside

Extraction Techniques from Biological Matrices

The initial step in isolating Quercetin (B1663063) 3-sophorotrioside involves its extraction from the cellular matrix of plant tissues. The choice of technique and solvent is critical and is largely dictated by the polarity of the target compound.

Solvent-based extraction is a foundational technique for obtaining flavonoids from plant materials. mdpi.com Methods such as maceration, percolation, and reflux extraction are commonly employed. mdpi.com For polar compounds like flavonoid glycosides, polar solvents are typically the most effective. imrpress.comnih.gov

Maceration involves soaking the plant material in a chosen solvent for an extended period, allowing the target compounds to diffuse into the solvent. tbzmed.ac.ir To enhance efficiency, heating the solvent-plant mixture can be employed, a process sometimes referred to as thermal digestion. tbzmed.ac.ir Studies on the extraction of the related compound quercetin have shown that methanol (B129727) and ethanol (B145695) are highly effective solvents due to their polarity, which aligns with that of flavonoids. imrpress.comnih.govtbzmed.ac.ir For instance, in a comparison of different extraction methods for quercetin, methanol proved to be the most efficient solvent system. tbzmed.ac.ir The use of aqueous ethanol solutions is also common, as the combination of water and an organic solvent can create a polar medium that facilitates the extraction of phenolic compounds. researchgate.net

To maximize the recovery of Quercetin 3-sophorotrioside, the optimization of extraction parameters is essential. mdpi.com Key variables include the type and concentration of the solvent, the temperature and duration of the extraction, the liquid-to-solid ratio, and the power used in assisted extraction techniques like ultrasonication. nih.govnih.gov

Response Surface Methodology (RSM) is a statistical approach frequently used to optimize these conditions. nih.govnih.gov Studies on the extraction of quercetin have demonstrated the significance of these parameters. For example, the ideal ethanol concentration, ultrasonic power, and solid-to-liquid ratio were identified as the most significant factors affecting quercetin yield from Dendrobium officinale. nih.gov Temperature plays a dual role; while an increase in temperature can enhance solubility and diffusion rates, excessive heat may lead to the degradation of thermolabile compounds like flavonoids. nih.govnih.gov Similarly, extending the extraction time can increase yield up to a certain point, after which no significant improvement is observed. nih.gov An optimal liquid-to-solid ratio is also crucial, as a very high ratio can lead to the co-extraction of impurities that may interfere with purification. nih.gov For the related flavonoids in wrinkled rose leaves, 50% ethyl alcohol was selected as an effective eluent, demonstrating the importance of solvent concentration. researchgate.net

| Parameter | Typical Range Studied | General Effect on Yield | Source Example |

|---|---|---|---|

| Solvent Concentration | 10-90% Ethanol | Yield increases to an optimum concentration, then may decrease. | Optimal quercetin extraction from onion skin with 43.8% to 69.7% ethanol depending on method. researchgate.net |

| Temperature | 30-80°C | Yield increases with temperature up to a point, then degradation may occur. | Maximum quercetin extraction from Dendrobium officinale at 60°C. nih.gov |

| Time | 5-60 min | Yield increases with time until equilibrium is reached. | Optimal time for microwave-assisted extraction of quercetin from onion skin was 117 seconds. researchgate.net |

| Liquid/Solid Ratio | 1:15 to 1:60 g/mL | Yield generally increases with a higher ratio, but can plateau or decrease due to impurity co-extraction. | Optimal ratio for quercetin extraction was found to be 1:17 g/mL. nih.gov |

Purification and Fractionation Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, a robust purification strategy is required to isolate this compound.

Chromatography is the cornerstone of flavonoid purification. Macroporous resin column chromatography is a highly effective technique for the initial purification and enrichment of flavonoids from crude extracts. nih.govmdpi.com These resins adsorb compounds based on properties like polarity and molecular size, allowing for the separation of flavonoids from sugars, pigments, and other impurities. researchgate.net In a study on Poacynum hendersonii leaves, HPD-300 resin was selected for its superior adsorption performance, increasing the purity of Quercetin-3-O-sophoroside from 2.16% in the crude extract to 21.34%. researchgate.netnih.gov Similarly, XAD-16N adsorption resin was chosen for the purification of Quercetin-3-O-sophoroside from wrinkled rose leaves. researchgate.net

Following initial enrichment, further purification is often achieved using size-exclusion chromatography, with Sephadex LH-20 being a widely used medium. prep-hplc.comnih.gov Sephadex LH-20 separates compounds based on molecular size and is particularly effective for purifying natural products like flavonoids. prep-hplc.comdntb.gov.uadoaj.org The application of a Sephadex LH-20 column to the enriched extract from P. hendersonii further increased the purity of Quercetin-3-O-sophoroside to 93.5%. researchgate.netnih.gov Methanol is a common eluent for this technique. nih.gov

High-Performance Liquid Chromatography (HPLC) is another critical tool, used both for analytical quantification of purity and for preparative-scale purification to achieve very high purity levels (>98%). researchgate.netresearchgate.net Reversed-phase columns (e.g., C18) are most common for flavonoid separation. anjs.edu.iquw.edu.pl

| Purification Step | Technique/Medium | Purity of Quercetin 3-O-sophoroside | Recovery Yield | Source Plant |

|---|---|---|---|---|

| Crude Extract | - | 2.16% | - | Poacynum hendersonii researchgate.netnih.gov |

| After Macroporous Resin | HPD-300 Resin | 21.34% | 82.1% | |

| Final Product | Sephadex LH-20 | 93.5% | - |

Recrystallization is a classic purification technique that can be employed as a final "polishing" step after chromatography to obtain highly pure crystalline compounds. The process involves dissolving the semi-purified compound in a suitable solvent and then allowing it to slowly crystallize as the solution cools or as an anti-solvent is added. Impurities tend to remain in the solution, or "mother liquor." For example, crude quercetin has been successfully recrystallized from acetone (B3395972) to yield pure yellow crystals. google.com Selective precipitation can also be used. By adjusting solvent composition, such as by adding water to an acetone solution, quercetin can be selectively precipitated while other flavonoids remain dissolved. google.com

Yield Enhancement and Process Efficiency Considerations

The use of macroporous resins in an initial step, for instance, significantly improves efficiency by removing a large portion of impurities and concentrating the target flavonoids. nih.govresearchgate.net This makes subsequent high-resolution chromatographic steps, like Sephadex LH-20 or preparative HPLC, more effective and prevents column overloading. The recovery yield at each stage is a key metric of process efficiency. In the purification of Quercetin-3-O-sophoroside from P. hendersonii, a recovery yield of 82.1% was achieved after the initial macroporous resin step, indicating high process efficiency. researchgate.netnih.gov By carefully selecting resins with the best adsorption/desorption characteristics and optimizing dynamic parameters like flow rate and eluent concentration, both the purity and the recovery of the final product can be maximized. mdpi.com

Analytical Characterization and Quantification of Quercetin 3 Sophorotrioside

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are fundamental in determining the intricate structure of Quercetin (B1663063) 3-sophorotrioside. These techniques provide information about the molecule's functional groups, the connectivity of its atoms, and its electronic properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For flavonoids like quercetin and its glycosides, IR spectroscopy helps confirm the presence of key structural features.

In the case of quercetin, characteristic IR peaks include those for hydroxyl (-OH) and carbonyl (C=O) groups. jppres.comptfarm.pl The IR spectra of quercetin derivatives typically show absorption bands for the α,β-unsaturated carbonyl group in the range of 1610-1699 cm⁻¹ and for phenolic hydroxyl groups between 3025-3396 cm⁻¹. researchgate.net The presence of the sophorotrioside moiety in Quercetin 3-sophorotrioside would introduce additional strong, broad bands in the region of 1000-1200 cm⁻¹ and around 3400 cm⁻¹, which are characteristic of the C-O and O-H stretching vibrations of the sugar units.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural determination of complex natural products like this compound. Both one-dimensional (1H and 13C) and two-dimensional NMR experiments (like COSY, NOESY, and TOCSY) are employed to piece together the molecule's framework. ebi.ac.uk

In the ¹H NMR spectrum of the quercetin aglycone, distinct signals appear for the aromatic protons on the A and B rings. thermofisher.com For instance, the protons at C6 and C8 of the A-ring typically appear as doublets around 6.05 ppm and 6.30 ppm, respectively. thermofisher.com The protons of the B-ring also show characteristic splitting patterns. thermofisher.com The attachment of the sophorotrioside chain at the 3-position significantly alters the chemical shifts of nearby protons and introduces a complex set of signals for the sugar protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound would show signals for the 15 carbons of the quercetin aglycone and the 18 carbons of the sophorotriose unit. The chemical shifts of the anomeric carbons of the sugar units are particularly important for determining the nature and position of the glycosidic linkages.

Table 1: Representative NMR Data for Quercetin Aglycone

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2' | 7.45 (d) | - |

| C6' | 7.6 (s) | - |

| C3' | 7.6 (d) | - |

| C6 | 6.05 (d) | - |

| C8 | 6.30 (d) | - |

| C7-OH | ~12.3 (s) | - |

| Other -OH | ~9.1 (br s) | - |

> Note: Data is for the quercetin aglycone in DMSO and serves as a reference. Chemical shifts for this compound will vary due to glycosylation. The table is interactive and can be sorted.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. The UV-Vis spectrum of quercetin and its glycosides is characterized by two major absorption bands. For quercetin in an aqueous ethanol (B145695) solution, these bands appear at approximately 256 nm (Band II) and 374 nm (Band I). jocpr.com

Band I corresponds to the cinnamoyl system (B ring and the C3-C4 bond), while Band II is associated with the benzoyl system (A ring). jocpr.com The attachment of a sugar moiety at the 3-position, as in this compound, typically causes a shift in Band I to a shorter wavelength (a hypsochromic shift) compared to the aglycone. This is because glycosylation at the 3-OH group disrupts the conjugation of that part of the molecule. The UV spectra of quercetin glycosides, such as Quercetin 3-O-sophoroside, show absorption maxima around 257 nm and 355 nm. caymanchem.com

Mass Spectrometry (MS) Techniques for Identification and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. It also provides valuable structural information through fragmentation analysis.

The molecular formula for this compound is C₃₃H₄₀O₂₂. nih.gov Its calculated monoisotopic mass is 788.20112 g/mol . ebi.ac.uk High-resolution mass spectrometry can confirm this precise mass, aiding in its identification.

Tandem Mass Spectrometry (MS/MS or MSn) for Derivative Identification

Tandem mass spectrometry (MS/MS or MSⁿ) is particularly useful for characterizing flavonoid glycosides. In an MS/MS experiment, the intact molecular ion (precursor ion) is selected and then fragmented to produce a series of product ions. The pattern of fragmentation provides detailed information about the structure, including the sequence of sugars in the glycosidic chain and the nature of the aglycone.

For this compound, a typical fragmentation pattern in negative ion mode would involve the sequential loss of the glucose units. The precursor ion [M-H]⁻ at m/z 787 would be observed. nih.gov Fragmentation would lead to ions corresponding to the loss of one glucose unit (162 Da), two glucose units (324 Da), and finally the entire sophorotriose chain (486 Da), resulting in the quercetin aglycone ion at m/z 301. The presence of ions from intermediate fragmentations is characteristic of the (1→2) interglucosidic linkage in the sophorotriose moiety. researchgate.net

Table 2: Predicted MS/MS Fragmentation of this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 789.20838 | 261.9 |

| [M+Na]⁺ | 811.19032 | 264.9 |

| [M-H]⁻ | 787.19382 | 258.3 |

| [M+NH₄]⁺ | 806.23492 | 263.4 |

| [M+K]⁺ | 827.16426 | 262.9 |

> Data sourced from PubChemLite. The table is interactive and can be sorted. uni.lu

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex plant extracts and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of flavonoids. researchgate.netchemfaces.com A reversed-phase C18 column is commonly employed, with a mobile phase typically consisting of a gradient of acidified water and an organic solvent like methanol (B129727) or acetonitrile. arabjchem.orgarabjchem.org Detection is often performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at the characteristic absorption maxima of the flavonoid. csic.es For instance, a detection wavelength of 360 nm has been used for the quantification of Quercetin 3-O-sophoroside. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with mass spectrometry (UPLC-MS), offers even greater resolution and sensitivity for the analysis of complex mixtures containing this compound and its derivatives. arabjchem.orgfrontiersin.org This powerful combination allows for the confident identification and quantification of these compounds even at low concentrations.

High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique that can be used for the separation and quantification of flavonoids from plant extracts. researchgate.net

High Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of specific flavonoid glycosides, including this compound. The method typically uses a reversed-phase column to separate the compound from a mixture, followed by detection with an ultraviolet (UV) detector.

In a study focused on quantifying flavonoids in the dry extract of wrinkled rose (Rosa rugosa) petals, an HPLC method was successfully developed to determine the amount of this compound. researchgate.net The analysis was performed on a chromatograph equipped with a variable wavelength UV detector and a Shim-pack GIST C18 column. researchgate.net The separation was achieved at a column temperature of 30°C with detection set at a wavelength of 360 nm. researchgate.net This method demonstrated excellent linearity for this compound within a concentration range of 0.02 mg/mL to 0.2 mg/mL. researchgate.net

The validation of such HPLC methods is crucial for ensuring accurate quantification. Key validation parameters include linearity, precision, accuracy, and sensitivity (limits of detection and quantification). mdpi.comnih.gov For this compound, the analysis of wrinkled rose petal extract showed a strong linear relationship with a correlation coefficient (r) of 0.9991. researchgate.net While specific limits of detection (LOD) and quantification (LOQ) for this compound are not always detailed, methods developed for its aglycone, quercetin, have shown LOQ values as low as 0.039 µg/mL, indicating the high sensitivity achievable with HPLC. ijper.org

Table 1: HPLC Parameters for this compound Quantification

| Parameter | Condition | Source |

|---|---|---|

| Instrument | High-Pressure Liquid Chromatograph with UV detector | researchgate.net |

| Column | Shim-pack GIST C18 (4.6 × 250 mm, 5 micron) | researchgate.net |

| Detection Wavelength | 360 nm | researchgate.net |

| Column Temperature | 30°C | researchgate.net |

| Injection Volume | 5 µL | researchgate.net |

| Linearity Range | 0.02 - 0.2 mg/mL | researchgate.net |

| Correlation Coefficient (r) | 0.9991 | researchgate.net |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound within highly complex mixtures, such as plant extracts or biological samples, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method. nih.gov This technique combines the superior separation power of UHPLC with the high sensitivity and selectivity of mass spectrometry, allowing for the confident identification of compounds even when reference standards are unavailable. ucdavis.edu

Analysis is typically performed in negative ionization mode, as flavonoids readily form deprotonated molecules [M-H]⁻. semanticscholar.org Experimental LC-MS data for this compound shows a precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 787. nih.gov Tandem mass spectrometry (MS/MS) experiments generate characteristic fragment ions that are crucial for structural elucidation.

The power of UHPLC-MS/MS is particularly evident when analyzing more complex conjugates. For example, Quercetin-3-sophorotrioside-7-rhamnoside was identified with a molecular ion [M-H]⁻ at m/z 933. mdpi.com Its fragmentation pattern included a primary loss of a rhamnosyl group (162 amu) to produce a base fragment at m/z 771, corresponding to this compound. mdpi.com Further fragmentation helps confirm the sequence and linkage of the sugar moieties. mdpi.com The technique is also capable of identifying acylated derivatives, such as Quercetin 3-(6′′′′-p-coumaryl sophorotrioside) and Quercetin 3-(6″-caffeoyl sophorotrioside), which have been detected in date seeds. mdpi.com

Table 2: UHPLC-MS/MS Data for this compound and a Related Derivative

| Compound | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Source |

|---|---|---|---|

| This compound | 787 | 625, 667, 300, 445, 463 | nih.gov |

| Quercetin-3-sophorotrioside-7-rhamnoside | 933 | 771 ([M-H-rhamnosyl]⁻), 609 ([M-H-rhamnosyl-glucosyl]⁻), 301 (Quercetin aglycone) | mdpi.com |

Integrated Analytical Platforms for Metabolomic Profiling

Integrated analytical platforms, primarily based on UPLC-MS/MS, are central to the field of metabolomics, which aims to comprehensively profile all small-molecule metabolites in a biological system. semanticscholar.org Widely targeted metabolomics has been successfully used to analyze the nutritional composition of various plants, revealing the presence and relative abundance of hundreds of metabolites, including this compound and its derivatives. semanticscholar.org

In studies on pea (Pisum sativum), a widely targeted metabolomics approach identified a variety of glycosylated derivatives of kaempferol (B1673270) and quercetin as abundant flavonoid components. semanticscholar.org This type of analysis provides a detailed snapshot of the plant's metabolic state and can be used to compare different varieties or the effects of processing. semanticscholar.org

Furthermore, integrating metabolomic data with transcriptomic (gene expression) data allows researchers to link the accumulation of specific compounds to the activity of genes in their biosynthetic pathways. frontiersin.org For instance, in the stems of Dendrobium officinale, metabolomic profiling identified compounds like kaempferol-3-O-sophorotrioside and quercetin-3-O-(6''-malonyl) sophorotrioside, with their abundance varying based on the cultivation environment. frontiersin.org In Entada phaseoloides, the accumulation of kaempferol 3-sophorotrioside was positively correlated with the expression of specific regulatory genes, providing insight into the molecular mechanisms controlling flavonoid biosynthesis. frontiersin.org These integrated 'omics' approaches are powerful tools for understanding the complex biochemistry of natural products like this compound. frontiersin.orgmdpi.com

Biosynthesis and Metabolic Transformations of Quercetin 3 Sophorotrioside

Elucidation of Biosynthetic Pathways in Plants

The formation of Quercetin (B1663063) 3-sophorotrioside is a specialized branch of the broader flavonoid biosynthesis pathway, a well-documented process in the plant kingdom. genome.jpkegg.jp This compound has been identified in plants such as Pisum sativum (pea) and Brassica napus. nih.govnih.gov

Involvement in Flavone (B191248) and Flavonol Biosynthesis Pathways

Quercetin 3-sophorotrioside originates from the flavone and flavonol biosynthesis pathway, cataloged as pathway ko00944 in the Kyoto Encyclopedia of Genes and Genomes (KEGG). genome.jpaffrc.go.jpeasyomics.org This pathway is a crucial part of the secondary metabolism in plants, responsible for producing a wide array of flavonoid compounds. genome.jpkegg.jp The core structure, quercetin, is synthesized from derivatives of the phenylpropanoid pathway through condensation with malonyl-CoA. kegg.jp Subsequent modifications, including glycosylation, lead to the diverse range of flavonoid glycosides observed in nature. genome.jpkegg.jp

The biosynthesis of flavonols like quercetin is a multi-step process involving several key enzymes. mdpi.com Flavanone (B1672756) 3-hydroxylase (F3H) and flavonol synthase (FLS) are critical enzymes that lead to the formation of the quercetin aglycone. mdpi.com

Enzymatic Steps and Key Modifiers in Glycosylation

The attachment of the sophorotriose sugar chain to the 3-hydroxyl group of quercetin is a highly specific enzymatic process. This glycosylation is catalyzed by a series of glucosyltransferases. While the precise enzymes responsible for the synthesis of the sophorotriose chain and its attachment to quercetin are still under investigation, research on flavonol triglucosides in Pisum sativum has led to the isolation and partial characterization of three distinct glucosyltransferases involved in their biosynthesis. genome.jp

The process involves the sequential addition of glucose units. It is understood that a UDP-glucose:flavonoid 3-O-glucosyltransferase first attaches a glucose molecule to the 3-position of quercetin. genome.jp Subsequent glycosylation steps, catalyzed by other specific glucosyltransferases, elongate the sugar chain to form the sophorotriose moiety. The synthesis of such complex glycosides can be challenging, as demonstrated by the multi-step chemical synthesis developed to produce this compound for research purposes. nih.govacs.org

Metabolism and Disposition in In Vivo Animal Models

Once ingested, this compound, like other quercetin glycosides, is subject to extensive metabolism, primarily in the gastrointestinal tract and liver. The nature of the sugar moiety plays a significant role in its absorption and subsequent metabolic fate. pan.olsztyn.plcambridge.org

Pharmacokinetic Profiles of this compound and its Metabolites in Animal Systems

The large and complex structure of this compound influences its absorption. Generally, flavonoid glycosides are not readily absorbed in their intact form. pan.olsztyn.pl Computational predictions suggest that this compound may have poor intestinal absorption due to its high topological polar surface area (TPSA) of 368.81 Ų. ymerdigital.com Molecules with a TPSA above 140 Ų tend to be poorly absorbed. ymerdigital.com

Once absorbed, quercetin and its metabolites can be distributed to various tissues. Studies on related quercetin glucuronides in rats have shown distribution to the kidney, liver, heart, and brain. nih.gov The plasma concentration-time curves for quercetin and its metabolites often exhibit two peaks, suggesting enterohepatic circulation. nih.govnih.gov

Biotransformation Pathways (e.g., Hydrolysis of Glycosidic Linkages)

The primary biotransformation pathway for quercetin glycosides is the hydrolysis of the glycosidic bonds, which releases the quercetin aglycone and the sugar moieties. nih.govresearchinventy.com This deglycosylation is a critical step for absorption, as the aglycone is more lipophilic and can more easily cross cell membranes. pan.olsztyn.pl Following the initial hydrolysis, the quercetin aglycone undergoes extensive phase II metabolism, including glucuronidation, sulfation, and methylation, primarily in the intestinal cells and the liver. nih.govnih.govresearchgate.net This results in the circulation of various conjugated metabolites, such as quercetin glucuronides and sulfates, in the bloodstream. nih.govnii.ac.jpucdavis.edu

Role of Intestinal and Hepatic Enzymes in Glycoside Hydrolysis

The hydrolysis of quercetin glycosides is mediated by a variety of enzymes. In the small intestine, brush border enzymes like lactase-phlorizin hydrolase (LPH) are capable of hydrolyzing certain quercetin glucosides. cambridge.orgnih.govresearchgate.net However, complex glycosides like this compound may be more resistant to hydrolysis by these enzymes and may pass to the large intestine. pan.olsztyn.plnii.ac.jp

In the colon, the gut microbiota plays a crucial role in the metabolism of flavonoids. researchinventy.commdpi.com Intestinal bacteria produce a range of enzymes, including β-glucosidases and α-L-rhamnosidases, that can cleave the sugar moieties from flavonoid glycosides that were not hydrolyzed in the small intestine. researchinventy.commdpi.com Once the aglycone is released, it can be absorbed by the colonocytes or further metabolized by the gut microbiota. researchinventy.com

After absorption, the quercetin aglycone and its metabolites are transported to the liver via the portal vein, where further metabolism by hepatic enzymes occurs. nih.gov This includes conjugation reactions catalyzed by UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferases (COMTs), leading to the formation of the metabolites that are ultimately found in systemic circulation. nih.govresearchgate.net

Comparative Metabolic Fate with Other Flavonoid Glycosides in Animal Models

The metabolic fate of flavonoid glycosides is significantly influenced by the nature and complexity of their sugar moieties. In animal models, particularly rats, the absorption, biotransformation, and excretion of these compounds have been shown to vary considerably depending on the specific glycosidic linkage and the type of sugar attached to the quercetin aglycone.

A pivotal study using an in situ rat gut model provided direct insights into the metabolism of Quercetin 3-sophoroside, a triglycoside, and compared it with its aglycone counterpart, quercetin. nih.govusda.gov This research revealed that, contrary to many other quercetin glycosides, Quercetin 3-sophoroside can be absorbed intact in the jejunum without prior deglycosylation. nih.govnih.gov Once absorbed, it undergoes phase II metabolism, resulting in the formation of methylated, sulfated, and both methylated and sulfated derivatives of the intact sophoroside in the plasma. nih.govebi.ac.uk

This is a notable difference when compared to simpler quercetin glycosides. For instance, quercetin-3-O-glucoside is known to be hydrolyzed by lactase phlorizin (B1677692) hydrolase in the small intestine, releasing quercetin aglycone, which is then absorbed and metabolized. researchgate.net In contrast, glycosides containing a rhamnose moiety, such as rutin (B1680289) (quercetin-3-O-rutinoside), are poorly absorbed in the small intestine and must reach the colon to be hydrolyzed by the gut microbiota before the aglycone can be absorbed. researchgate.netnih.gov The direct absorption of the intact this compound suggests a different transport mechanism, possibly influenced by the terminal sugar or the specific β-(1→2) linkages of the sophorotriose chain. nih.govnih.gov

In the lower gastrointestinal tract, the metabolic pathways diverge. When introduced into the cecum of the rat model, Quercetin 3-sophoroside is not absorbed intact but is instead catabolized by the gut microbiota. usda.gov The resulting microbial metabolites are derivatives of benzoic acid, phenylacetic acid, and phenylpropionic acid. nih.govusda.gov This microbial catabolism is a common fate for many flavonoids that reach the colon, including the quercetin aglycone itself. usda.gov

The comparative bioavailability of different quercetin forms has been extensively studied. In rats, quercetin-3-glucoside (B1262563) demonstrates significantly higher absorption and plasma concentrations of quercetin metabolites compared to quercetin aglycone. researchgate.net Conversely, rutin and quercetin-3-rhamnoside show very low to undetectable plasma levels of quercetin metabolites, highlighting the profound impact of the sugar component on bioavailability. researchgate.net While direct quantitative bioavailability data for this compound from this specific comparative study is not provided, the finding of its intact absorption is a critical piece in understanding its metabolic journey. nih.gov

The following tables summarize the key comparative findings from animal model studies.

Table 1: Comparative Absorption and Metabolism of Quercetin Glycosides in the Rat Small Intestine

| Compound | Primary Absorption Site | Absorption Mechanism | Major Plasma Metabolites |

| This compound | Jejunum | Absorbed intact | Intact, methylated, and sulfated sophoroside |

| Quercetin 3-glucoside | Small Intestine | Hydrolysis by lactase phlorizin hydrolase, then aglycone absorption | Quercetin glucuronides and sulfates |

| Rutin (Quercetin 3-rutinoside) | Poorly absorbed | - | Low to negligible levels |

| Quercetin 3-rhamnoside | Not absorbed | - | Undetectable |

| Quercetin (Aglycone) | Jejunum | Passive diffusion | Quercetin glucuronides and sulfates |

This table is generated based on data from multiple sources. nih.govusda.govresearchgate.netnih.gov

Table 2: Microbial Catabolism of Quercetin Compounds in the Rat Cecum

| Compound | Fate in Cecum | Major Microbial Catabolites |

| This compound | Catabolism by microbiota | Derivatives of benzoic acid, phenylacetic acid, and phenylpropionic acid |

| Quercetin (Aglycone) | Catabolism by microbiota | Derivatives of benzoic acid, phenylacetic acid, and phenylpropionic acid |

This table is based on findings from Wang et al. (2019). usda.gov

Molecular and Cellular Mechanisms of Action in Biological Systems

Investigation of Antioxidant Activities at the Cellular Level

Quercetin (B1663063) 3-sophorotrioside, a flavonoid glycoside found in plants like rapeseed (Brassica napus), demonstrates notable antioxidant properties. caymanchem.com Its capacity to counteract oxidative stress is a key area of research, with studies exploring its direct and indirect antioxidant effects.

Mechanisms of Free Radical Scavenging

Quercetin 3-sophorotrioside exhibits direct free radical scavenging activity. This has been demonstrated in various assays, including its ability to scavenge DPPH, ABTS, superoxide, hydroxyl, and nitric oxide radicals. mdpi.com For instance, it has shown a relative antioxidant capacity of 1.45 compared to Trolox in an ABTS assay and inhibits lipid peroxidation with an IC50 value of 9.2 μM in a cell-free assay. caymanchem.com The core structure of quercetin is known to be an effective scavenger of free radicals, forming resonance-stabilized phenoxyl radicals. nih.gov This inherent antioxidant capability is a fundamental aspect of its biological action. nih.govffhdj.com

Anti-inflammatory Modulatory Effects in In Vitro Models

This compound is recognized for its potential anti-inflammatory properties, a characteristic attributed to many flavonoids. google.comresearchgate.netresearchgate.net These effects have been investigated in various in vitro models, shedding light on its potential to modulate inflammatory responses at the cellular level.

Potential Impact on Inflammatory Pathways

Studies on quercetin, the aglycone of this compound, have demonstrated its ability to influence key inflammatory pathways. Quercetin can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov For example, in lipopolysaccharide-stimulated RAW 264.7 macrophages, a blend containing quercetin significantly reduced the levels of these cytokines and nitric oxide. nih.gov Furthermore, quercetin has been shown to inhibit the JAK1/STAT3/HIF-1α signaling pathway, which is involved in inflammatory processes. nih.gov These findings suggest that this compound may exert its anti-inflammatory effects by targeting multiple molecules and pathways involved in the inflammatory cascade. nih.gov

Mechanistic Studies on Specific Biological Targets

To understand the specific interactions of this compound at a molecular level, researchers have employed computational methods to predict its binding affinity and interaction with various protein targets.

Ligand-Protein Interaction Analysis via Computational Docking

Computational docking studies have been utilized to investigate the interaction between this compound and various proteins. nih.govtiu.edu.iq These in silico methods predict the binding affinity and mode of interaction between a ligand (this compound) and a target protein. tiu.edu.iq

One such study explored the interaction of this compound with several proteins of the SARS-CoV-2 virus. nih.govtiu.edu.iq The results indicated that the compound could bind to multiple viral proteins, with the highest affinity observed for the RNA-dependent RNA polymerase (RdRp) in the presence of RNA. tiu.edu.iq The binding was characterized by hydrogen bonding and electrostatic interactions with specific amino acid residues of the protein. nih.govtiu.edu.iq

Molecular dynamics simulations further suggested that the binding of this compound could potentially destabilize certain viral proteins, such as the E protein. nih.govtiu.edu.iq These computational analyses provide a theoretical framework for understanding how this compound might interact with specific biological targets, offering insights into its potential mechanisms of action. nih.govtiu.edu.iq

Table of Ligand-Protein Interactions for this compound

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| RdRp with RNA | -9.70 ± 1.58 | Cys-622, Lys-621, Asp-623, Ser-682, Arg-555, Thr-556, Asp-452, RNA G-8 | Hydrogen bonding, Electrostatic |

| RdRp without RNA | -8.40 ± 1.12 | Not specified | π-π interactions |

| E protein (ion channel) | -6.70 ± 0.58 | Not specified | Not specified |

| Helicase ADP site | -7.10 ± 0.91 | Not specified | Not specified |

| Nsp14 (ExoN) | -7.10 ± 0.67 | Not specified | Not specified |

| Nsp15 (endoribonuclease) | -7.10 ± 0.37 | Not specified | Not specified |

Data sourced from molecular docking studies. tiu.edu.iq

Interaction with Viral Proteins (e.g., SARS-CoV-2 RdRp, E protein)

Theoretical studies utilizing molecular docking have investigated the interaction between this compound and various proteins of the SARS-CoV-2 virus. tiu.edu.iqnih.govresearchgate.netnih.gov These computational analyses suggest that this compound has a notable binding affinity for several key viral proteins, which are crucial for the virus's entry into host cells and its subsequent replication. tiu.edu.iqresearchgate.netnih.gov

The primary targets identified include the RNA-dependent RNA polymerase (RdRp) and the envelope (E) protein. tiu.edu.iqnih.govresearchgate.net The interaction with RdRp, particularly when it is bound to RNA, appears to be the most significant, exhibiting the highest binding affinity among the studied viral proteins. tiu.edu.iqnih.govnih.gov The RdRp is a critical enzyme for the replication of the viral genome. nih.gov Molecular dynamic simulations have also indicated that the presence of this compound may lead to the destabilization of the target E protein, which functions as an ion channel and is involved in the viral life cycle. tiu.edu.iqnih.govresearchgate.net

Prediction of Binding Energies and Interacting Residues

Computational docking studies have been employed to predict the binding energies and identify the specific amino acid residues involved in the interaction between this compound and SARS-CoV-2 proteins. researchgate.netnih.gov These in silico analyses provide insights into the strength and nature of the binding at a molecular level.

The predicted binding energy for the interaction with RdRp complexed with RNA was found to be the most favorable, suggesting a strong affinity. tiu.edu.iqnih.gov In contrast, the binding energies for interactions with other proteins such as the E protein (ion channel), Helicase ADP site, Nsp14 (ExoN), and Nsp15 (endoribonuclease) were predicted to be lower. tiu.edu.iqnih.gov For the RdRp without RNA, the binding energy was observed to be reduced. nih.govresearchgate.net The presence of hydrophilic residues and guanine (B1146940) nucleotides in the RdRp-RNA complex is thought to create a favorable environment for this interaction. nih.gov Visualization of these interactions has helped to identify the specific amino acid residues within the binding sites of the viral proteins that form bonds with the this compound molecule. researchgate.netnih.gov

Table 1: Predicted Binding Energies of this compound with SARS-CoV-2 Proteins This table is interactive. Users can sort columns by clicking on the headers.

| Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|

| RdRp with RNA | -9.70 ± 1.58 |

| RdRp without RNA | -8.40 |

| E protein (ion channel) | -6.70 ± 0.58 |

| Helicase ADP site | -7.10 ± 0.91 |

| Nsp14 (ExoN) | -7.10 ± 0.67 |

| Nsp15 (endoribonuclease) | -7.10 ± 0.37 |

Data sourced from theoretical docking studies. tiu.edu.iqnih.govresearchgate.net

Modulation of Cellular Signaling Pathways (e.g., NF-κB, MAPK, PI3K-AKT, mTOR)

Research on quercetin and its derivatives has shown that they can modulate several key cellular signaling pathways that are often dysregulated in various diseases. researchgate.netresearchgate.nettheinterstellarplan.com These pathways include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)-AKT, and the mammalian Target of Rapamycin (mTOR) pathways. researchgate.netresearchgate.nettheinterstellarplan.commdpi.com

The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory effects of quercetin. researchgate.netnih.gov Similarly, the MAPK and PI3K-AKT/mTOR signaling cascades are central to cell proliferation, survival, and metabolism. researchgate.netresearchgate.netmdpi.comnih.gov Studies on quercetin have demonstrated its ability to interfere with these pathways, for instance, by inhibiting the phosphorylation of key downstream targets of mTOR, such as p70S6K and 4E-BP1. mdpi.com While much of this research has focused on quercetin itself, the findings suggest that its glycoside derivatives, like this compound, may exert similar effects, although more specific research is needed. researchgate.netresearchgate.net

Effects on Enzyme Activity (e.g., Inhibition of Triglyceride Accumulation in Cell Lines)

Studies have investigated the effects of flavonoids, including quercetin derivatives, on enzyme activity related to lipid metabolism. Specifically, research has shown that certain plant extracts rich in these compounds can inhibit the intracellular accumulation of triglycerides in cell lines such as 3T3-L1 preadipocytes. researchgate.net This inhibitory effect on adipogenesis is associated with the downregulation of key transcription factors and enzymes involved in fat synthesis. researchgate.net

Furthermore, in hepatoblastoma-derived HepG2 cells, acylated flavonol glycosides have been found to significantly reduce triglyceride content. researchgate.net These findings suggest a potential role for compounds like this compound in modulating lipid metabolism at the cellular level, although direct studies on this specific compound are limited.

In Vivo Studies on Disease Models (Non-Human)

Hepatoprotective Mechanisms in Chemically-Induced Liver Injury Models

In vivo studies using animal models have demonstrated the hepatoprotective effects of quercetin against liver injury induced by various chemical agents. These models often involve the administration of hepatotoxins such as ethanol (B145695), paracetamol, carbon tetrachloride (CCl₄), and thioacetamide (B46855) to induce liver damage. phcog.comaccscience.comscience.govresearchgate.net

The protective mechanisms of quercetin are multifaceted. It has been shown to enhance the activities of ethanol-metabolizing enzymes, thereby accelerating the clearance of alcohol. phcog.com A primary mechanism is its antioxidant activity, where it scavenges free radicals and reduces oxidative stress, a key factor in toxin-induced liver damage. phcog.comaccscience.com This is evidenced by the modulation of oxidative stress markers like malondialdehyde (MDA) and glutathione (B108866) (GSH). phcog.comaccscience.com Additionally, quercetin exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and by inhibiting inflammatory pathways like NF-κB. nih.govaccscience.com It also appears to protect against apoptosis, or programmed cell death, of liver cells. nih.govaccscience.com Histological analysis of liver tissue from these animal models confirms that quercetin treatment can significantly reduce the severity of liver damage. accscience.com

Evaluation of Antiviral Efficacy in Animal Models (e.g., Influenza Viruses)

The antiviral potential of quercetin and its derivatives has been evaluated in animal models of influenza virus infection. nih.govnih.gov In mouse models, treatment with quercetin derivatives has been shown to significantly decrease mortality rates compared to untreated groups. nih.gov

The therapeutic effects are associated with a reduction in the levels of inflammatory markers in the lungs, such as interferon-gamma (IFN-γ), inducible nitric oxide synthase (iNOS), and RANTES (Regulated on Activation, Normal T cell Expressed and Secreted). nih.gov Histological examination of the lungs in these studies revealed that quercetin treatment could delay the development and progression of pulmonary lesions caused by the influenza virus infection. nih.gov These findings point towards the potential of quercetin and its related compounds to mitigate the severity of influenza infections in vivo. nih.govmdpi.commdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Quercetin |

| Guanine |

| Ethanol |

| Paracetamol |

| Carbon tetrachloride |

| Thioacetamide |

| Malondialdehyde |

| Glutathione |

| Interferon-gamma |

Structure Activity Relationship Sar Studies of Quercetin 3 Sophorotrioside and Its Derivatives

Influence of Glycosylation on Biological Activity and Bioavailability

Glycosylation, the attachment of sugar moieties, is a critical factor that modifies the physicochemical properties of quercetin (B1663063), such as solubility, stability, and lipophilicity. nih.govmdpi.com These changes, in turn, have a profound impact on how the molecule is absorbed, metabolized, and interacts with cellular components.

The sophorotrioside moiety, a trisaccharide chain, plays a defining role in the molecular interactions of Quercetin 3-sophorotrioside. The sugar group significantly increases the molecule's polarity and capacity for hydrogen bonding.

Detailed computational studies on the closely related compound, quercetin-3-O-sophoroside (a disaccharide), provide insight into the function of the sugar chain. The most intense electrostatic potential regions are located on the sugar moiety, indicating it plays an important role in the molecule's interaction with electrostatically active sites on biomolecules. nih.gov This hydrophilic nature means the sugar side chains of proteins show the greatest tendency to interact with the flavonoid glycoside. nih.gov

Table 1: Key Molecular Interactions of the Related Compound Quercetin-3-O-sophoroside with SARS-CoV-2 RdRp with RNA

| Interaction Type | Interacting Residues/Nucleotides |

|---|---|

| Hydrogen Bonding & Electrostatic | Cys-622, Lys-621, Asp-623, Ser-682, Arg-555, Thr-556, Asp-452, RNA G-8 nucleotide |

| π-π Stacking | Tyr-619 (in RdRp without RNA) |

Data derived from studies on quercetin-3-O-sophoroside, a disaccharide glycoside of quercetin. nih.gov This data illustrates the types of interactions facilitated by the glycosidic moiety.

The size of the sugar moiety is a crucial determinant of a flavonoid's biological activity. Generally, the addition of a large glycosidic group, such as sophorotrioside, renders the molecule larger and less hydrophobic. nih.gov This can limit its ability to interact with and permeate lipid membranes compared to its aglycone or simpler glycosides. nih.gov

Research comparing different quercetin glycosides has shown that the type and size of the attached sugar have a great impact on absorption and bioactivity. nih.gov For example, studies on the inhibition of α-glucosidase by quercetin and its derivatives found that glycosylation generally reduces its effect compared to the quercetin aglycone. The study noted that the molecule created after adding a penta-glycoside is larger than that formed after adding a hexa-glycoside, implying that the sheer size and conformation of the sugar chain influence its fit into enzyme active sites. While quercetin glucosides are often absorbed more readily than other glycosides like rutinosides, an extensive trisaccharide like sophorotrioside may present distinct absorption and interaction profiles due to its significant size and hydrophilic nature. nih.govresearchgate.net

Effects of Acylation and Other Chemical Modifications on Bioactivity

Acylation, the process of adding an acyl group (R-C=O), is a chemical modification strategy used to alter the properties of flavonoid glycosides. By attaching acyl chains, such as fatty acids, to the sugar moiety, it is possible to modulate the compound's lipophilicity, which in turn can enhance its bioavailability and modify its biological activities. nih.govnih.gov

The antioxidant activity of quercetin is primarily attributed to its specific arrangement of hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals. mdpi.comnih.gov Glycosylation at the 3-position, as in this compound, blocks one of the key hydroxyl groups, which can result in a lower antioxidant capacity compared to the quercetin aglycone. mdpi.com

Acylation of the sugar moiety can further modify these properties. Studies involving the enzymatic acylation of quercetin-3-O-glucoside (Q3G) with various long-chain fatty acids have demonstrated that this modification impacts anti-lipoperoxidant activity. The effectiveness of these acylated derivatives often depends on the surrounding medium (i.e., lipophilic vs. aqueous systems). For instance, in bulk fish oil, the parent Q3G showed the highest inhibition of primary oxidation. mdpi.com However, in an aqueous emulsion system, the acylated derivatives, particularly those with unsaturated fatty acids like α-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), showed significantly improved inhibition of both primary and secondary oxidation products compared to the non-acylated Q3G. mdpi.com This suggests that acylation can enhance the antioxidant's efficacy at the lipid-water interface by improving its partitioning and orientation.

Table 2: Effect of Long-Chain Fatty Acid Acylation on the Antioxidant Activity of Quercetin-3-O-Glucoside (Q3G) in an Aqueous Emulsion System

| Compound | Inhibition of Primary Oxidation (%) | Inhibition of Secondary Oxidation (%) |

|---|---|---|

| Q3G | 13.9 | 24.1 |

| Q3G-Stearic Acid | 16.4 | 19.9 |

| Q3G-Oleic Acid | 21.6 | 32.5 |

| Q3G-Linoleic Acid | 21.0 | 33.3 |

| Q3G-α-Linolenic Acid | 27.5 | 40.8 |

| Q3G-EPA | 31.4 | 43.8 |

| Q3G-DHA | 30.5 | 42.4 |

Data from a study on Q3G, a simpler glycoside, illustrates the principle that acylation with different fatty acids can significantly modify antioxidant performance in specific systems. mdpi.com

Computational Approaches in SAR Elucidation (e.g., Molecular Dynamics Simulations, Global Reactivity Descriptors)

Computational chemistry offers powerful tools for elucidating the structure-activity relationships of complex molecules like this compound. Techniques such as molecular dynamics (MD) simulations and the calculation of global reactivity descriptors provide deep insights into molecular behavior and interaction mechanisms. nih.gov

MD simulations allow researchers to model the dynamic behavior of a ligand-protein complex over time. Studies on the related quercetin-3-O-sophoroside have used MD simulations to understand its interaction with viral proteins. nih.govtiu.edu.iq These simulations can reveal the stability of the binding, identify key hydrogen bonds and other interactions, and even show how the ligand affects the protein's conformation. nih.gov For example, MD studies showed that the target E protein of SARS-CoV-2 tends to be destabilized in the presence of quercetin-3-O-sophoroside. nih.govresearchgate.net Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can quantify the stability of the complex and the flexibility of protein residues upon ligand binding. nih.gov

Table 3: Global Reactivity Descriptors for the Related Compound Quercetin-3-O-sophoroside

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -8.54 | Indicates electron-donating capability |

| LUMO Energy | -1.16 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 7.38 | Reflects chemical stability and low reactivity |

| Hardness (η) | 3.69 | Measures resistance to change in electron distribution |

| Softness (S) | 0.14 | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | 4.85 | Measures the power to attract electrons |

Calculations performed on the closely related quercetin-3-O-sophoroside illustrate the application of computational methods to predict molecular properties. nih.gov

Synthetic Chemistry and Chemical Modification Strategies

Total Synthesis Approaches for Quercetin (B1663063) 3-Sophorotrioside

Glycosylation Strategies (e.g., Phase-Transfer-Catalyzed Glycosylation, Silver Triflate Promotion)

A significant challenge in synthesizing flavonoid glycosides is the efficient and regioselective formation of the glycosidic bond without affecting the sensitive polyhydroxylated aglycone. scribd.com The total synthesis of Quercetin 3-sophorotrioside effectively employed a combination of different glycosylation techniques to overcome this challenge. acs.orgacs.org

Phase-Transfer-Catalyzed (PTC) Glycosylation: This method proved highly efficient for the initial glycosylation at the C-3 hydroxyl group of the protected quercetin scaffold. acs.org The reaction conditions involved using 0.15 M aqueous potassium carbonate (K2CO3), and 1 equivalent of tetrabutylammonium (B224687) bromide (TBAB) as the phase-transfer catalyst in chloroform (B151607) at 50°C. acs.orgscribd.com This approach was successful for attaching mono- and disaccharide bromide donors to the quercetin C-3 position but was not suitable for attaching a pre-formed trisaccharide bromide donor. acs.org

Silver Triflate (AgOTf) Promotion: For the subsequent elongation of the carbohydrate chain, silver triflate (AgOTf) was used as a promoter. acs.orgacs.org This Lewis acid-catalyzed method facilitated the coupling of sugar units to build the sophorotrioside chain. The synthesis utilized both sugar bromide and trichloroacetimidate (B1259523) donors in this chain elongation process. acs.orgacs.org Attempts to use glucopyranosyl trichloroacetimidate for the initial C-3 glycosylation of the protected quercetin failed, leading to complex product mixtures, possibly due to the decomposition of the donor or product under the acidic conditions. acs.org

Table 1: Key Glycosylation Steps in the Total Synthesis of this compound

| Step | Reaction Type | Key Reagents | Function | Source |

|---|---|---|---|---|

| Initial Glycosylation | Phase-Transfer-Catalyzed (PTC) Glycosylation | K2CO3, TBAB, Chloroform | Attaches the first sugar moiety to the Quercetin C-3 hydroxyl group. | acs.orgscribd.com |

| Chain Elongation | Silver Triflate Promoted Glycosylation | AgOTf, Sugar Bromide/Trichloroacetimidate donors | Sequentially adds monosaccharide units to build the trisaccharide chain. | acs.orgacs.org |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis represents a powerful alternative to purely chemical methods for glycosylation, often offering high regioselectivity and stereoselectivity under mild reaction conditions. Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds. nih.gov The use of whole-cell biotransformation can provide the necessary sugar donors (like UDP-glucose) in situ, making the process more efficient. mdpi.com

While a specific chemoenzymatic total synthesis of this compound is not detailed in the provided sources, the general strategy is well-established for other quercetin glycosides. For example, a glycosyltransferase from Beauveria bassiana (BbGT) expressed in E. coli has been shown to convert quercetin into five different monoglucosylated derivatives and one diglucoside. mdpi.com The product profile can even be influenced by the microbial host used for expression; BbGT produced quercetin-7-O-β-D-glucoside as the main product in E. coli, but dominantly yielded quercetin-3-O-β-D-glucoside when expressed in Saccharomyces cerevisiae. mdpi.com Such enzymatic approaches could potentially be harnessed for a more streamlined synthesis of this compound by selecting or engineering enzymes with the desired specificity for creating β-(1→2) linkages.

Regioselective Derivatization of Flavonol Scaffolds

The selective chemical modification of the multiple hydroxyl groups on the quercetin scaffold is fundamental to achieving a targeted synthesis of a specific glycoside like this compound. Regioselective derivatization allows chemists to "protect" certain hydroxyl groups from reacting, thereby directing glycosylation or other modifications to a desired position.

One common strategy involves esterification. By carefully selecting reaction conditions, it is possible to achieve regioselective synthesis of quercetin tetraesters that leave a single hydroxyl group free. nih.gov For instance, the low nucleophilic reactivity of the 5-OH group, which is involved in an intramolecular hydrogen bond with the C4-carbonyl, allows it to remain unreacted under certain esterification procedures, yielding products with a free 5-OH. nih.govmst.edu Conversely, a tetraacetylated quercetin derivative with a free 7-OH can be obtained with high regioselectivity through the imidazole-promoted hydrolysis of the fully substituted quercetin pentaester. nih.gov This ability to selectively mask and de-mask specific hydroxyl groups is a critical tool for guiding the complex assembly of flavonol glycosides.

Synthesis of Novel Acylated and Glycosylated this compound Analogues

Modification of natural flavonoid glycosides through acylation or further glycosylation is a common strategy to alter their physicochemical properties, such as lipophilicity and water solubility, which can in turn affect their bioavailability and biological activity. mst.edunih.govsigmaaldrich.com

Enzymatic acylation is an effective method for these modifications. Lipases, proteases, esterases, and acyltransferases can be used to selectively introduce acyl groups onto the sugar moieties of quercetin glycosides. nih.gov For example, Quercetin-3-O-glucoside (Q3G) has been successfully esterified with various long-chain fatty acids, including stearic acid, oleic acid, and docosahexaenoic acid (DHA), using lipase (B570770) from Candida antarctica B as a biocatalyst. nih.gov

Chemical synthesis provides another route to acylated analogues. A four-step approach involving benzylation, hydrolysis, acylation, and hydrogenation has been used to synthesize regioselectively acylated quercetin analogues from the readily available starting material, rutin (B1680289). mst.edusigmaaldrich.com This method has been used to create derivatives such as quercetin-3-O-propionate, quercetin-3-O-butyrate, and quercetin-3-O-valerate. mst.edusigmaaldrich.com These studies show that acylation can modulate properties like water solubility and lipophilicity, which are crucial for the potential application of these compounds. mst.edusigmaaldrich.com While these examples use quercetin or its simpler glycosides as substrates, the same principles could be applied to this compound to generate novel acylated derivatives.

Table 2: Examples of Synthesized Acylated Quercetin Glycoside Analogues

| Parent Compound | Acyl Group | Synthesis Method | Source |

|---|---|---|---|

| Quercetin-3-O-glucoside | Stearic acid | Enzymatic (Lipase) | nih.gov |

| Quercetin-3-O-glucoside | Oleic acid | Enzymatic (Lipase) | nih.gov |

| Quercetin-3-O-glucoside | Eicosapentaenoic acid (EPA) | Enzymatic (Lipase) | nih.gov |

| Quercetin | Propionate | Chemical (from Rutin) | mst.edusigmaaldrich.com |

| Quercetin | Butyrate | Chemical (from Rutin) | mst.edusigmaaldrich.com |

| Quercetin | Valerate | Chemical (from Rutin) | mst.edusigmaaldrich.com |

Future Research Directions and Translational Perspectives Academic Focus

Elucidating Undiscovered Molecular Mechanisms of Action

The known biological activities of quercetin (B1663063) derivatives, such as antioxidant, anti-inflammatory, and neuroprotective effects, provide a foundation for investigating Quercetin 3-sophorotrioside. mdpi.comsemanticscholar.org However, the large sophorotrioside moiety significantly alters the molecule's physicochemical properties, including its solubility, stability, and bioavailability, which in turn dictates its interaction with cellular components. The currently identified hepatoprotective role of this compound is a starting point for deeper mechanistic studies. nih.gov

Future research must move beyond generalized antioxidant activity to pinpoint specific molecular pathways. Key research questions include:

Signaling Pathway Modulation: How does this compound, either intact or as metabolites, influence intracellular signaling cascades such as the NF-κB, MAPK, or PI3K/Akt pathways, which are critical in inflammation and cell survival?

Enzyme and Receptor Interaction: Does the trisaccharide chain enable specific interactions with cell surface receptors or enzymes that are inaccessible to quercetin aglycone? Investigating its binding affinity to kinases, phosphatases, or other regulatory proteins is crucial.

Gene Expression Regulation: To what extent does this compound alter the expression of genes involved in stress response, detoxification, and cellular repair? Transcriptomic and proteomic analyses of cells or tissues treated with this compound would be invaluable.

Metabolic Influence: How does it affect cellular metabolism, particularly in the context of liver cells, given its known hepatoprotective effect? nih.gov

Elucidating these mechanisms is essential for understanding how the glycosylation pattern translates into specific biological functions and for identifying its unique therapeutic potential compared to other flavonoids.

Development of Advanced Analytical Techniques for In Vivo Tracking of Metabolites

Understanding the in vivo journey of this compound from ingestion to excretion is critical for evaluating its bioactivity. Studies on the related compound, quercetin-3-O-sophoroside, have shown that it can be absorbed partially intact, but also undergoes methylation, sulfation, and microbial catabolism in the gut. nih.gov The metabolism of this compound is likely even more complex due to its larger sugar chain.

Current analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are foundational for identifying metabolites. nih.govresearchgate.netpeerj.com However, tracking the complete metabolic fate of such a complex molecule in real-time and within specific tissues requires more advanced approaches.

| Technique | Current Application/Limitation | Future Direction/Advancement |

| HPLC / LC-MS | Identification of major metabolites in plasma and urine. peerj.comnih.gov Can be challenging to identify all minor or transient metabolites. nih.gov | Development of more sensitive mass spectrometers (e.g., Q-TOF, Orbitrap) for higher resolution and accuracy, enabling better structural elucidation of unknown metabolites. |

| Isotope Labeling | Limited application for complex glycosides. | Synthesis of ¹³C or ¹⁴C-labeled this compound to definitively trace the metabolic fate of both the quercetin backbone and the sophorotriose moiety through Accelerator Mass Spectrometry (AMS). |

| Mass Spectrometry Imaging (MSI) | Not yet applied to this compound. | Use of techniques like MALDI-MSI to visualize the spatial distribution of the parent compound and its key metabolites within specific tissues (e.g., liver, intestine), providing a direct link between location and function. |

| In Vivo Biosensors | Non-existent for flavonoids. | Development of genetically encoded or synthetic biosensors that can detect quercetin or its metabolites in living cells or organisms, offering real-time kinetic data. |

These advanced techniques will be instrumental in building a comprehensive pharmacokinetic model for this compound, clarifying whether its biological effects are due to the intact molecule, its systemic metabolites, or microbial degradation products.

Exploration of Biosynthetic Engineering for Enhanced Production

The natural abundance of this compound is low, making extraction from plants inefficient for large-scale research or commercial purposes. While a total chemical synthesis has been achieved, it involves multiple complex steps, making it costly. acs.org Biosynthetic engineering in microbial hosts presents a promising alternative for sustainable and scalable production.

The strategy would involve assembling a heterologous biosynthetic pathway in a microbial chassis like Escherichia coli or Saccharomyces cerevisiae. Success in producing other quercetin glycosides, such as isoquercitrin, using engineered microbes demonstrates the feasibility of this approach. researchgate.net

A potential biosynthetic strategy could involve the following steps:

| Step | Objective | Methodology |

| 1. Precursor Supply | Engineer the host to efficiently produce the quercetin aglycone. | Introduce the plant-based flavonoid biosynthesis pathway starting from tyrosine or phenylalanine. |

| 2. Sugar Activation | Ensure a sufficient pool of activated sugars (UDP-glucose). | Overexpress native genes involved in UDP-glucose synthesis. In some cases, disrupting competing pathways can boost the precursor pool. researchgate.net |

| 3. Glycosyltransferase Identification | Identify the specific enzymes (UDP-dependent glycosyltransferases or UGTs) responsible for constructing the sophorotriose chain on the quercetin backbone. | Mine the genomes of plants like Pisum sativum for candidate UGTs and functionally characterize them. |

| 4. Pathway Assembly & Optimization | Co-express the quercetin biosynthesis pathway and the identified UGTs in the microbial host. | Optimize enzyme expression levels, fermentation conditions (e.g., media, temperature), and precursor feeding to maximize product titer and yield. |

This approach would not only provide a reliable source of the compound for research but also open the door for producing novel glycosylated flavonoids by combining different UGTs.

Identification of Novel Biological Targets through High-Throughput Screening

Beyond its known hepatoprotective activity, this compound may possess other therapeutic properties. nih.gov High-Throughput Screening (HTS) is a powerful methodology for unbiased discovery of new biological targets and potential medical applications. By screening this compound against large libraries of molecular targets, researchers can identify novel interactions that would not be predicted from its structure alone.

| HTS Approach | Description | Potential Discoveries for this compound |

| Biochemical Assays | Screening against panels of purified enzymes (e.g., kinases, proteases, phosphatases) or receptors to measure direct inhibition or binding. | Identification of specific enzymes involved in diseases like cancer or metabolic syndrome that are uniquely inhibited by this glycoside. |

| Cell-Based Assays | Using engineered cell lines to screen for effects on specific signaling pathways, cell viability, apoptosis, or gene expression (using reporter genes). | Discovery of novel anti-cancer activity, anti-inflammatory effects in specific immune cells, or neuroprotective properties in neuronal cell models. mdpi.com |

| Phenotypic Screening | Applying the compound to complex cellular models (e.g., co-cultures, organoids) or small organisms (e.g., zebrafish) and using automated imaging to detect beneficial phenotypic changes. | Uncovering unexpected therapeutic potential, for instance, in tissue regeneration, anti-aging, or developmental disorders. |

| Target Deconvolution | Once an effect is observed in a cell-based or phenotypic screen, using techniques like affinity chromatography or proteomics to identify the specific protein(s) the compound binds to. | Pinpointing the exact molecular target responsible for a newly discovered biological activity. |

HTS campaigns could significantly broaden the therapeutic horizons for this compound, revealing applications in oncology, immunology, or neurology.

Role in Plant Stress Response and Ecological Interactions

Flavonoids are crucial secondary metabolites that mediate interactions between plants and their environment. Quercetin and its derivatives are known to protect plants against a variety of biotic and abiotic stressors. nih.govresearchgate.net For example, quercetin and kaempferol (B1673270) have been shown to alleviate arsenic-induced oxidative stress in wheat. researchgate.net

The presence of this compound in plants like Pisum sativum suggests it serves a specific ecological function. nih.gov Future research should focus on its role in:

Abiotic Stress Tolerance: Investigating whether the synthesis of this compound is upregulated in response to stressors like UV radiation, drought, soil salinity, or heavy metal contamination. Its high water solubility may make it particularly effective as an antioxidant in the aqueous environment of the plant cell vacuole.

Biotic Stress Defense: Determining if it acts as a phytoalexin (an antimicrobial compound produced upon pathogen attack) or an anti-feedant to deter herbivores. The complex sugar structure could be a key factor in its recognition or toxicity to specific pathogens or insects.

Signaling and Development: Exploring its potential role as an endogenous signaling molecule in plant development, such as in pollen germination or auxin transport, where other flavonoids are known to be active.

Understanding its natural role will not only provide ecological insights but could also inform strategies for developing more stress-resistant crops.

Application in Structure-Based Design of Bioactive Compounds

The unique structure of this compound, with its well-defined aglycone and a large, flexible sugar moiety, makes it an interesting scaffold for structure-based drug design. This approach uses 3D structural information of a biological target to design molecules that bind to it with high affinity and specificity. Studies have already demonstrated the use of quercetin derivatives in molecular docking studies to design inhibitors for targets like the HMGB1 protein. biomedpharmajournal.orgresearchgate.net

Future research can leverage the this compound structure in several ways:

Lead Compound for Optimization: Once a novel biological target is identified (e.g., through HTS), the structure of this compound can serve as the starting point. Computational modeling, including molecular docking and molecular dynamics, can predict how it binds to the target.

Glyco-Diversification: The sophorotriose chain can be synthetically or enzymatically modified. Altering the length, linkage, or type of sugars could enhance binding affinity, improve pharmacokinetic properties, or reduce off-target effects.

Fragment-Based Design: The sophorotriose itself can be considered a "fragment" that confers high water solubility and specific hydrogen bonding capabilities. It could be attached to other pharmacophores to create entirely new classes of drugs with improved properties.

| Design Parameter | Potential Modification | Goal |

| Aglycone Backbone | Modify hydroxyl group positions or add new functional groups to the quercetin rings. | Enhance binding affinity and specificity to the target protein's active site. |

| Glycosidic Linkage | Change the attachment point of the sugar from the 3-position to other positions (e.g., 7-OH). | Alter metabolic stability and interaction with the target. |

| Sugar Moiety | Shorten or lengthen the chain; change sugar units (e.g., glucose to rhamnose); alter inter-sugar linkages (e.g., 1→2 to 1→6). | Modulate solubility, cell permeability, and specific interactions with the target protein surface. |

By treating this compound as a modifiable chemical scaffold, medicinal chemists can design a new generation of bioactive compounds with tailored therapeutic profiles.

Q & A

Q. How can systematic reviews critically appraise the methodological rigor of this compound studies?

- Guidelines :

- PRISMA Checklist : Assess eligibility criteria, search strategies, and risk-of-bias tools (e.g., RoB 2.0 for animal studies).

- Meta-Regression : Explore heterogeneity across studies (e.g., dosing regimens, model species) using mixed-effects models.

- GRADE Framework : Rate evidence quality based on inconsistency, indirectness, and publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.